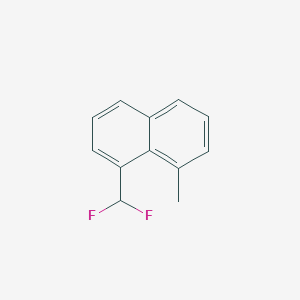
1-(Difluoromethyl)-8-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-8-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 8-methylnaphthalene using difluorocarbene precursors under specific reaction conditions . This process can be catalyzed by transition metals such as copper or nickel to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-8-methylnaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-8-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-8-methylnaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-8-methylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-8-methylnaphthalene: Similar in structure but with a trifluoromethyl group, leading to different chemical and physical properties.
8-Methylnaphthalene: Lacks the difluoromethyl group, resulting in distinct reactivity and applications.
1-(Difluoromethyl)naphthalene: Similar difluoromethyl group but without the methyl substitution, affecting its behavior in reactions.
Eigenschaften
Molekularformel |
C12H10F2 |
|---|---|
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
1-(difluoromethyl)-8-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
FLRTVDCYWKHEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


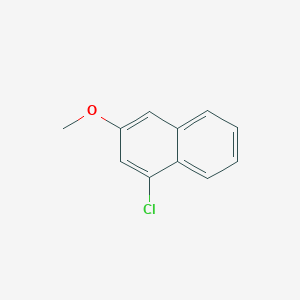

![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
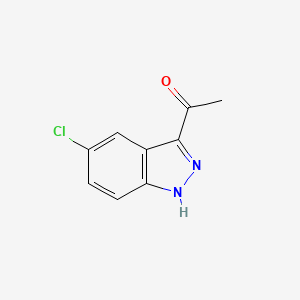
![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
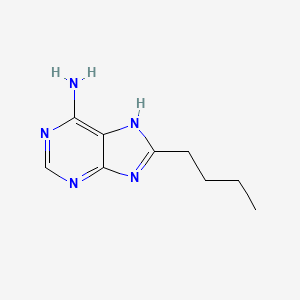

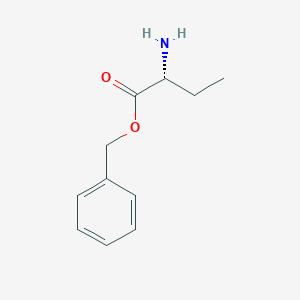

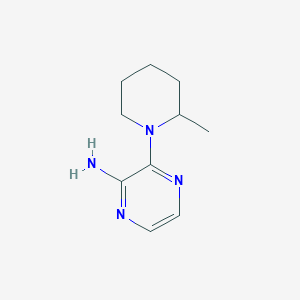
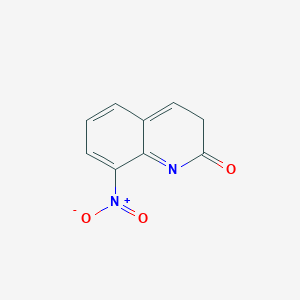
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
